molecular formula C32H46O7Si B14761024 tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane

tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane

Cat. No.: B14761024
M. Wt: 570.8 g/mol
InChI Key: VVRJQUGFSNMFGY-QPDZRJEFSA-N
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Description

3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol is a complex organic compound that features multiple protective groups. This compound is primarily used in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthetic processes. The presence of tert-butyldiphenylsilyl, ethoxyethyl, and isopropylidene groups provides stability and selectivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of myo-inositol are selectively protected using tert-butyldiphenylsilyl chloride and imidazole in a solvent like dimethylformamide (DMF).

    Introduction of Ethoxyethyl Group: The ethoxyethyl group is introduced using ethoxyethyl chloride in the presence of a base such as pyridine.

    Formation of Isopropylidene Groups: The isopropylidene groups are formed by reacting the intermediate compound with acetone in the presence of an acid catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is essential to minimize impurities and side reactions.

Chemical Reactions Analysis

Types of Reactions

3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of hydroxyl groups results in ketones or aldehydes, while reduction of carbonyl groups yields alcohols.

Mechanism of Action

The mechanism of action of 3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol involves the selective protection of hydroxyl groups. The tert-butyldiphenylsilyl group provides steric hindrance, preventing unwanted reactions at specific sites. The ethoxyethyl and isopropylidene groups further enhance the stability and selectivity of the compound, allowing for controlled reactions in subsequent synthetic steps .

Comparison with Similar Compounds

Properties

Molecular Formula

C32H46O7Si

Molecular Weight

570.8 g/mol

IUPAC Name

tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane

InChI

InChI=1S/C32H46O7Si/c1-10-33-21(2)34-24-25-27(37-31(6,7)35-25)29(28-26(24)36-32(8,9)38-28)39-40(30(3,4)5,22-17-13-11-14-18-22)23-19-15-12-16-20-23/h11-21,24-29H,10H2,1-9H3/t21?,24?,25-,26?,27+,28+,29?/m0/s1

InChI Key

VVRJQUGFSNMFGY-QPDZRJEFSA-N

Isomeric SMILES

CCOC(C)OC1[C@H]2[C@H](C([C@H]3C1OC(O3)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(O2)(C)C

Canonical SMILES

CCOC(C)OC1C2C(C(C3C1OC(O3)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(O2)(C)C

Origin of Product

United States

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